An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Properties, and Reactivity for Advanced Research
An In-depth Technical Guide to 4-Chloro-7,8-difluoroquinoline: Synthesis, Properties, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can profoundly modulate its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. 4-Chloro-7,8-difluoroquinoline is a key heterocyclic building block, offering a unique combination of reactive sites and electronic properties. The presence of the chlorine atom at the 4-position provides a versatile handle for nucleophilic substitution, while the vicinal fluorine atoms at the 7- and 8-positions significantly influence the electron distribution of the aromatic system, thereby impacting its reactivity and potential biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and chemical behavior of 4-Chloro-7,8-difluoroquinoline, offering field-proven insights for its application in drug discovery and materials science.
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of 4-Chloro-7,8-difluoroquinoline is essential for its effective use in research and development. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1189105-64-3 | [1] |
| Molecular Formula | C₉H₄ClF₂N | [2] |
| Molecular Weight | 199.58 g/mol | [2] |
| Appearance | Solid (form may vary) | [2] |
| InChI Key | JFSJHYFLFHBTQL-UHFFFAOYSA-N | [2] |
| SMILES | FC(C1=NC=CC(Cl)=C1C=C2)=C2F | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Chloro-7,8-difluoroquinoline is conceptually based on well-established methodologies for the preparation of substituted quinolines. A common and effective strategy involves a two-step process: the cyclization of a suitable aniline precursor to form the corresponding 4-hydroxyquinoline, followed by chlorination of the 4-hydroxy group.
Caption: Synthesis workflow for 4-Chloro-7,8-difluoroquinoline.
Part 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Intermediate)
The initial step involves the construction of the quinoline core via the Gould-Jacobs reaction. This begins with the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting intermediate.
Experimental Protocol (Representative)
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Step 1a: Condensation. In a round-bottom flask, equimolar amounts of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at 100-120 °C, for 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude diethyl ((2,3-difluorophenyl)amino)methylene)malonate.
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Step 1b: Thermal Cyclization. The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to reflux (approximately 250 °C) for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol, leading to the precipitation of 7,8-Difluoro-4-hydroxyquinoline. After cooling, the solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling solvent, and then dried. This intermediate can be purified further by recrystallization if necessary.[1][3]
Part 2: Chlorination to 4-Chloro-7,8-difluoroquinoline
The final step is the conversion of the 4-hydroxy group to a chloro group, which is a key transformation that activates the 4-position for subsequent nucleophilic substitution reactions. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol (Representative)
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Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and the evolution of HCl gas.
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A mixture of 7,8-Difluoro-4-hydroxyquinoline and an excess of phosphorus oxychloride (typically 5-10 equivalents) is carefully heated to reflux (around 110 °C).[4] The reaction is maintained at this temperature for 2-4 hours, with stirring. The progress of the reaction can be monitored by TLC until the starting material is consumed.
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After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.
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The acidic aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic. This will precipitate the 4-Chloro-7,8-difluoroquinoline as a solid.
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The solid product is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[1][3]
Reactivity Profile: The Role of the 4-Chloro Substituent
The chemical reactivity of 4-Chloro-7,8-difluoroquinoline is dominated by the nature of the chloro substituent at the 4-position of the quinoline ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the activating effect of the 7,8-difluoro substitution, makes the C4 carbon atom electron-deficient and thus an excellent electrophilic site.
Caption: Nucleophilic substitution at the 4-position of 4-Chloro-7,8-difluoroquinoline.
Common nucleophiles that readily displace the 4-chloro group include:
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Amines: Primary and secondary amines react to form 4-aminoquinoline derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.[5]
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Thiols: Thiolates react to produce 4-thioether-substituted quinolines.
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Alkoxides and Phenoxides: These nucleophiles lead to the formation of 4-alkoxy and 4-aryloxy quinoline derivatives.
The 7,8-difluoro substitution pattern is expected to enhance the rate of nucleophilic substitution at the 4-position compared to non-fluorinated or singly-fluorinated analogues due to the inductive electron-withdrawing effects of the fluorine atoms.
Applications in Drug Discovery and Materials Science
Quinolines are a class of compounds with a broad spectrum of biological activities, and fluorinated quinolines are of particular interest in modern drug discovery.[6] 4-Chloro-7,8-difluoroquinoline serves as a valuable starting material for the synthesis of novel compounds with potential applications as:
-
Antimalarial agents: The 4-aminoquinoline core is central to many antimalarial drugs.
-
Antibacterial agents: Fluoroquinolones are a well-known class of antibiotics.
-
Anticancer agents: Various quinoline derivatives have shown promise as inhibitors of kinases and other cancer-related targets.
-
Antiviral compounds: Some quinoline-based molecules have demonstrated activity against a range of viruses.
In materials science, the quinoline nucleus is a useful chromophore and can be incorporated into fluorescent probes, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs). The reactive 4-chloro group allows for the facile introduction of various functional groups to tune the electronic and photophysical properties of the resulting materials.[7]
Safety and Handling
4-Chloro-7,8-difluoroquinoline should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-Chloro-7,8-difluoroquinoline is a strategically important synthetic intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis, while not extensively detailed in the literature for this specific compound, can be reliably achieved through established multi-step procedures involving the construction of the 4-hydroxyquinoline core followed by chlorination. The reactivity of this molecule is centered on the facile nucleophilic displacement of the 4-chloro substituent, providing a gateway to a diverse array of functionalized quinoline derivatives. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is crucial for unlocking its full potential in the development of novel therapeutic agents and advanced materials.
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PubChemLite. (n.d.). 7,8-difluoro-4-hydroxyquinoline (C9H5F2NO). Retrieved from [Link]
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